Prodrug Conjugation: Elimination of Teratogenicity Compared to Valproic Acid (VPA) and VPA-Amantadine
In a head-to-head comparison, the conjugate of valproic acid with 1-(3-aminopropyl)pyrrolidin-2-one (VPA-PYR) demonstrated a superior safety profile, eliminating teratogenicity at a dose where both the parent drug (VPA) and a comparator conjugate (VPA-AMA) induced neural tube defects (NTDs) [1]. This quantifiable difference in a critical safety endpoint directly supports the selection of this compound as a building block for safer antiepileptic prodrugs.
| Evidence Dimension | Neural Tube Defect (NTD) Induction Rate |
|---|---|
| Target Compound Data | 0% NTDs |
| Comparator Or Baseline | VPA-AMA: 8.2% NTDs; VPA: 5.5% NTDs |
| Quantified Difference | Elimination of NTDs (0% vs 8.2% and 5.5%) |
| Conditions | SWV/Fnn mouse model; intraperitoneal injection at 2.20 mmol/kg dose on gestational day 8.5 |
Why This Matters
This data provides a quantifiable, evidence-based justification for procuring this specific compound as a safer linker in prodrug research compared to alternatives like VPA-AMA.
- [1] Spiegelstein O, Chatterjie N, Alexander G, Finnell RH. Teratogenicity of valproate conjugates with anticonvulsant activity in mice. Epilepsy Res. 2004;58(2-3):145-54. View Source
